N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, a methoxy group, and a sulfonylanilino group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the difluoromethoxyphenyl intermediate: This involves the reaction of a phenyl compound with difluoromethoxy reagents under controlled conditions.
Synthesis of the methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino intermediate:
Final coupling reaction: The two intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
- N-[4-(trifluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
Uniqueness
N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O5S/c1-32-22-10-6-5-9-21(22)28(34(30,31)16-15-18-7-3-2-4-8-18)17-23(29)27-19-11-13-20(14-12-19)33-24(25)26/h2-16,24H,17H2,1H3,(H,27,29)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWUHAOMQPPLT-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC(F)F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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